molecular formula C11H14N2OS B7728965 N-(2-methoxyphenyl)-N'-prop-2-enylcarbamimidothioic acid

N-(2-methoxyphenyl)-N'-prop-2-enylcarbamimidothioic acid

Cat. No.: B7728965
M. Wt: 222.31 g/mol
InChI Key: OXFCBWYEQXGNIK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid: is an organic compound that belongs to the class of carbamimidothioic acids This compound is characterized by the presence of a methoxyphenyl group and a prop-2-enyl group attached to the carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid typically involves the reaction of 2-methoxyaniline with propenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the prop-2-enyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced carbamimidothioic derivatives.

    Substitution: Substituted carbamimidothioic acids with various functional groups.

Scientific Research Applications

Chemistry: N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in assays to evaluate its efficacy against various pathogens and cancer cell lines.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid is used in the formulation of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid analogs: Compounds with similar structures but different substituents on the phenyl or prop-2-enyl groups.

    Carbamimidothioic acids: A broader class of compounds with varying substituents on the carbamimidothioic acid moiety.

    Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group but with different functional groups attached.

Uniqueness: N-(2-methoxyphenyl)-N’-prop-2-enylcarbamimidothioic acid is unique due to its specific combination of the methoxyphenyl and prop-2-enyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-methoxyphenyl)-N'-prop-2-enylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS/c1-3-8-12-11(15)13-9-6-4-5-7-10(9)14-2/h3-7H,1,8H2,2H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFCBWYEQXGNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=NCC=C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=NCC=C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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